Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
Overview
Description
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle, and is characterized by its formyl and ester functional groups.
Scientific Research Applications
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate has several scientific research applications:
Preparation Methods
The synthesis of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate typically involves the reaction of indolizine derivatives with formylating agents and esterification processes. One common synthetic route includes the formylation of 5,6,7,8-tetrahydroindolizine followed by esterification with methanol under acidic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Mechanism of Action
The mechanism of action of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The indolizine core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.
Indolizine-2-carboxylate: Lacks the tetrahydro ring, which may affect its stability and interaction with biological targets.
The presence of the formyl group in this compound makes it unique, as it can undergo specific chemical reactions and interact with biological systems in distinct ways .
Properties
IUPAC Name |
methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-5-3-2-4-10(12)9(8)7-13/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQJSWVPZPGBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCCC2=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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